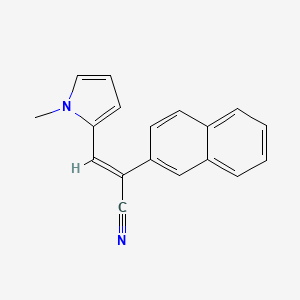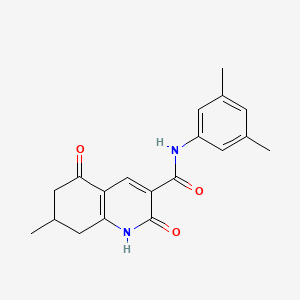![molecular formula C20H17ClN2O3S B5346249 N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide](/img/structure/B5346249.png)
N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 by CHIR-99021 has been shown to have a wide range of applications in both basic and translational research.
Mechanism of Action
N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide selectively inhibits GSK-3 by binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream substrates, leading to the inhibition of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Inhibition of GSK-3 by this compound has been shown to have a wide range of biochemical and physiological effects. In stem cell research, this compound has been used to maintain the pluripotency of embryonic stem cells and induced pluripotent stem cells. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines. In neurodegenerative disease research, this compound has been shown to promote the survival and differentiation of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide is its high selectivity for GSK-3. This selectivity allows for the specific inhibition of GSK-3 without affecting other kinases, reducing the risk of off-target effects. Additionally, this compound has good solubility in aqueous solutions, making it easy to use in various experimental settings.
One limitation of this compound is its relatively short half-life, which requires frequent dosing in in vitro and in vivo experiments. Additionally, this compound has been shown to have some toxicity in certain cell types, which may limit its use in certain experimental systems.
Future Directions
There are several future directions for the use of N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide in scientific research. One potential direction is the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Additionally, this compound may be used in combination with other inhibitors or chemotherapeutic agents to enhance their efficacy. Finally, the use of this compound in clinical trials for the treatment of various diseases, including cancer and neurodegenerative diseases, may be explored in the future.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit GSK-3. Inhibition of GSK-3 by this compound has been shown to have a wide range of applications in both basic and translational research, including stem cell research, cancer research, and neurodegenerative disease research. While this compound has several advantages, including its high selectivity for GSK-3, its short half-life and potential toxicity may limit its use in certain experimental systems. Nonetheless, the use of this compound in scientific research continues to hold promise for future discoveries and advancements in various fields.
Synthesis Methods
The synthesis of N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-hydroxybenzaldehyde to form an intermediate, which is then reacted with N-methylbenzenecarboximidamide in the presence of a base to yield this compound. The final product is purified by crystallization and recrystallization.
Scientific Research Applications
N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide has been widely used in scientific research for its ability to selectively inhibit GSK-3. Inhibition of GSK-3 by this compound has been shown to have a wide range of applications in both basic and translational research, including stem cell research, cancer research, and neurodegenerative disease research.
properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-(4-hydroxyphenyl)-N-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-23(17-9-11-18(24)12-10-17)20(15-5-3-2-4-6-15)22-27(25,26)19-13-7-16(21)8-14-19/h2-14,24H,1H3/b22-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUTWSSMFDPRDX-XDOYNYLZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C1=CC=C(C=C1)O)/C(=N\S(=O)(=O)C2=CC=C(C=C2)Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


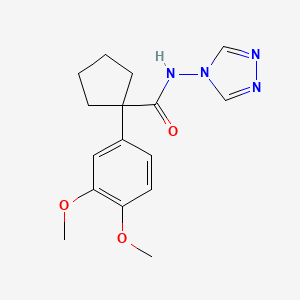
![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)

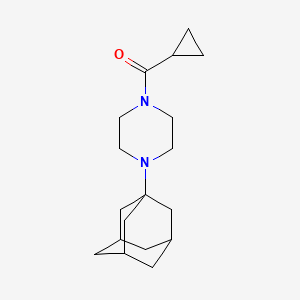
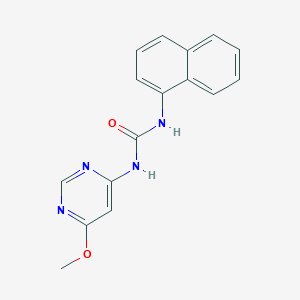
![4-(4-methoxy-3-methylphenyl)-N-(pyridin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5346223.png)
![N-(4-ethoxyphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5346231.png)
![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5346239.png)
![4-({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5346243.png)
![2-amino-4-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5346245.png)
